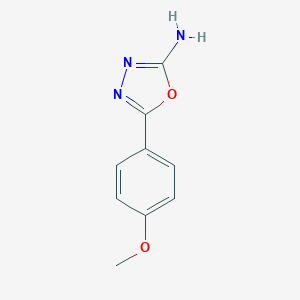

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

説明

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 5711-61-5, molecular formula: C₉H₉N₃O₂, molecular weight: 191.19 g/mol) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group and an exocyclic amine. It is synthesized via cyclization of semicarbazides or photocatalytic methods, achieving yields up to 92% . Its crystal structure reveals planar geometry with intermolecular hydrogen bonding, critical for biological interactions .

特性

IUPAC Name |

5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJVXWOVBNWQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350455 | |

| Record name | 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5711-61-5 | |

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5711-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted oxadiazoles, reduced heterocycles, and various functionalized derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine serves as a critical building block in organic synthesis. It is utilized in the preparation of more complex molecules, including various oxadiazole derivatives that exhibit enhanced biological activities. The compound's ability to undergo cyclization reactions makes it a versatile intermediate in synthetic chemistry.

Biological Applications

Enzyme Inhibition and Biological Interactions

Research has indicated that this compound may function as an enzyme inhibitor, interacting with biological macromolecules. Studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer progression, making it a candidate for further investigation in drug development .

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound and its derivatives. For instance, a related derivative, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (compound 4s), demonstrated significant activity against various cancer cell lines, including melanoma (MDA-MB-435) and leukemia (K-562), with a mean growth percent (GP) of 62.61% . This suggests that the core oxadiazole structure could be a promising scaffold for developing novel anticancer agents.

Medicinal Chemistry

Therapeutic Properties

The therapeutic properties of this compound extend beyond anticancer effects. It has been investigated for its potential antimicrobial and anti-inflammatory activities. The compound's structural features contribute to its ability to interact with biological targets effectively .

Case Study: Anticancer Screening

A comprehensive screening of various oxadiazole derivatives revealed that certain compounds exhibited potent activity against multiple cancer types. For example, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant inhibition across several cancer cell lines at a concentration of , establishing its potential as an anticancer agent .

Industrial Applications

Material Development

In industrial applications, this compound is being explored for the development of new materials with specific properties. Its unique chemical structure allows for modifications that can lead to high-energy materials and polymers with tailored functionalities.

Data Summary Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthesis of oxadiazole derivatives |

| Biology | Enzyme inhibitor | Potential interactions with biological macromolecules |

| Medicine | Anticancer agent | Significant activity against melanoma and leukemia cell lines |

| Industry | Material development | Potential for high-energy materials and functional polymers |

作用機序

The mechanism of action of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating their activity and leading to therapeutic effects .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Anticancer Activity

The bioactivity of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-donating groups (e.g., methoxy) improve solubility but may reduce target affinity compared to electron-withdrawing groups (e.g., nitro, CF₃) .

- Lipophilic substituents (e.g., dimethylphenyl in 4s) enhance membrane permeability, improving activity in melanoma and leukemia models .

Mechanistic Comparisons

- Enzyme Inhibition : The 1,3,4-oxadiazol-2-amine moiety forms hydrogen bonds with ATP-binding pockets (e.g., Tyr134 and Val135 in GSK-3β). Analog 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine shows similar binding but lower potency due to nitro group steric effects .

- Thiadiazole vs. Oxadiazole : Replacement of oxygen with sulfur in [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-(3,4,5-trimethoxybenzylidene)amine (compound 89 ) alters electronic properties, reducing anticancer efficacy compared to oxadiazole derivatives .

生物活性

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a 1,3,4-oxadiazole ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of this compound. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Mechanistic Studies : Research indicates that this compound can induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins. The compound's ability to inhibit the epidermal growth factor receptor (EGFR) has also been noted, with an IC50 value of 0.24 µM , suggesting a targeted approach to cancer therapy .

- Structure-Activity Relationship (SAR) : Variations in substituents on the oxadiazole ring have been explored to enhance biological activity. For example, different aryl substitutions have been shown to affect potency against various cancer cell lines significantly .

Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HL-60 (Leukemia) | 3.52 | Apoptosis induction |

| Anticancer | RPMI-8226 (Leukemia) | 9.51 | EGFR inhibition |

| Anticancer | UACC-62 (Melanoma) | 4.65 | Caspase pathway activation |

| EGFR Inhibition | Various | 0.24 | Targeted therapy |

Additional Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

Q & A

Basic: What are the standard synthetic routes for 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

Answer:

The compound is typically synthesized via cyclization of acylthiosemicarbazides or hydrazide precursors. For example, hydrazide derivatives (e.g., furan-2-carboxylic acid hydrazide) react with phenyl isothiocyanate in ethanol under reflux, followed by cyclization with Mn(OAc)₂·4H₂O to yield oxadiazole derivatives . Intermediates are characterized using 1H/13C-NMR (to confirm NH₂ and aromatic protons), FTIR (C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹), and mass spectrometry (to verify molecular ion peaks). Elemental analysis ensures purity (>95%) .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is employed with MoKα radiation (λ = 0.71073 Å) at 291 K. Data collection uses diffractometers like Agilent Xcalibur Eos, and structures are solved via SHELXS-2013 (direct methods) and refined with SHELXL-2014 (full-matrix least-squares). Key parameters include R-factors (<0.05), hydrogen-bonding networks (e.g., N–H⋯N interactions), and torsional angles between oxadiazole and methoxyphenyl rings .

Advanced: How do structural modifications (e.g., substituents on the aryl ring) influence biological activity?

Answer:

Substituents alter electronic and steric properties, impacting binding to biological targets. For example:

- 4-Methoxyphenyl enhances electron-donating effects, improving interactions with hydrophobic enzyme pockets.

- Chlorophenyl derivatives increase electrophilicity, enhancing antimicrobial activity .

Methodology : - Docking studies (AutoDock Vina) assess ligand-protein interactions (e.g., with bacterial dihydrofolate reductase).

- SAR analysis correlates substituent position/logP values with IC₅₀ data from cytotoxicity assays .

Advanced: What experimental designs are used to resolve contradictions in cytotoxicity data across cell lines?

Answer:

Discrepancies in growth inhibition (e.g., GP values ranging from 15.43% to 62.6% across leukemia and breast cancer lines) are addressed via:

- Dose-response curves (1–100 µM) to confirm potency.

- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and ROS measurement to differentiate cytostatic vs. cytotoxic effects.

- Cross-validation using 3D tumor spheroid models to mimic in vivo conditions .

Advanced: How are hydrogen-bonding networks in the crystal lattice exploited for material science applications?

Answer:

The 3D hydrogen-bonding framework (e.g., N–H⋯N and C–H⋯O interactions) contributes to thermal stability and solubility. Applications include:

- Co-crystallization with polymers to enhance drug delivery.

- DFT calculations (Gaussian 09) to predict charge-transfer properties for optoelectronic materials .

Basic: What spectroscopic techniques confirm the purity of synthesized batches?

Answer:

- HPLC (C18 column, acetonitrile/water gradient) with retention time comparison to standards.

- LC-MS (ESI+) to detect impurities (<0.5%).

- TLC (silica gel, ethyl acetate/hexane) monitored under UV 254 nm .

Advanced: How is the compound’s mechanism of action studied in enzyme inhibition?

Answer:

- Kinetic assays : Measure Vₘₐₓ/Kₘ changes using purified enzymes (e.g., topoisomerase II) with varying substrate concentrations.

- Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry.

- Western blotting evaluates downstream targets (e.g., p53 upregulation in cancer cells) .

Basic: What safety protocols are recommended for handling reactive intermediates during synthesis?

Answer:

- Use Schlenk lines for air-sensitive steps (e.g., acyl chloride reactions).

- PPE : Nitrile gloves, fume hoods for volatile reagents (POCl₃, NH₄SCN).

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How do computational methods guide the optimization of this compound’s pharmacokinetics?

Answer:

- ADMET prediction (SwissADME): LogP (2.1–2.5) and PSA (75–85 Ų) are tuned for blood-brain barrier penetration.

- MD simulations (GROMACS) assess stability in lipid bilayers.

- Metabolite prediction (Meteor Nexus) identifies potential glucuronidation sites .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Answer:

- Flow chemistry reduces exothermic risks during cyclization.

- Catalyst screening : Mn(OAc)₂·4H₂O vs. FeCl₃ for greener cyclization (85% yield at 10 g scale).

- DoE (Design of Experiments) optimizes solvent (EtOH/H₂O ratio) and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。